N-(4-methoxybenzyl)-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-(4-methoxybenzyl)-N’-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a benzyl group substituted with a methoxy group at the para position and an ethanediamide backbone with a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N’-(1-phenylethyl)ethanediamide typically involves the following steps:
Starting Materials: 4-methoxybenzylamine, 1-phenylethylamine, and ethyl chloroformate.
Reaction: The reaction begins with the formation of an intermediate carbamate by reacting 4-methoxybenzylamine with ethyl chloroformate under basic conditions.
Coupling: The intermediate is then coupled with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted benzyl or phenylethyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N’-(1-phenylethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N’-(1-phenylethyl)ethanediamide can be compared with other ethanediamide derivatives such as:
- N-(4-methoxybenzyl)-N’-(2-phenylethyl)ethanediamide
- N-(4-methoxybenzyl)-N’-(1-phenylpropyl)ethanediamide
Uniqueness
- The presence of the methoxy group at the para position of the benzyl ring and the phenylethyl substituent provides unique chemical properties, such as increased lipophilicity and potential biological activity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(15-6-4-3-5-7-15)20-18(22)17(21)19-12-14-8-10-16(23-2)11-9-14/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLOIQNNLTCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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